molecular formula C8H8N2S2 B2942501 1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol CAS No. 88089-77-4

1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol

Cat. No. B2942501
Key on ui cas rn: 88089-77-4
M. Wt: 196.29
InChI Key: LUZIZYOYWXEFRG-UHFFFAOYSA-N
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Patent
US05057613

Procedure details

Under a blanket of nitrogen, 11.3 g (0.1 mol) 2-aminomethylthiophene is added to 19.6 g (0.11 mol) 1,1'-thiocarbonyldiimidazole in 200 ml anhydrous toluene at 0° C. the reaction is held at 0° C. for 4 hours. Then 10.5 g (0.1 mol) aminoacetaldehyde dimethyl acetal is added and the reaction is warmed at 80° C. for 2 hours. The toluene is removed and the residue dissolved in 100 ml ethanol, 15 ml water and 15 ml concentrated HCl. The mixture is refluxed 5 hours, cooled and poured into 1 L ice. After recrystallization (1/1 EtOH/H2O) the desired product is obtained as white shiny crystals, mp 128°-130° C.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[S:4][CH:5]=[CH:6][CH:7]=1.[C:8](N1C=CN=C1)([N:10]1[CH:14]=[CH:13]N=C1)=[S:9].COC(OC)CN>C1(C)C=CC=CC=1>[S:4]1[CH:5]=[CH:6][CH:7]=[C:3]1[CH2:2][N:1]1[CH:13]=[CH:14][NH:10][C:8]1=[S:9]

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
NCC=1SC=CC1
Name
Quantity
19.6 g
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
COC(CN)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The toluene is removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 100 ml ethanol
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured into 1 L ice
CUSTOM
Type
CUSTOM
Details
After recrystallization (1/1 EtOH/H2O) the desired product
CUSTOM
Type
CUSTOM
Details
is obtained as white shiny crystals, mp 128°-130° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
S1C(=CC=C1)CN1C(NC=C1)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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